molecular formula C13H18N2O B12439145 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone

Cat. No.: B12439145
M. Wt: 218.29 g/mol
InChI Key: CNEVRELEIKQQNJ-UHFFFAOYSA-N
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Description

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is a chemical compound that features a piperidine ring substituted with an aminophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone typically involves the reaction of 4-aminophenylpiperidine with ethanone derivatives under controlled conditions. One common method involves the use of coupling reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The aminophenyl group can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell division, apoptosis, or signal transduction .

Comparison with Similar Compounds

  • 1-[(3-Aminophenyl)methyl]piperidin-4-yl)methanol
  • 4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)
  • 3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile

Comparison: 1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[3-(4-aminophenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-12(9-15)11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-9,14H2,1H3

InChI Key

CNEVRELEIKQQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CC=C(C=C2)N

Origin of Product

United States

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